Product packaging for Hexylsilane(Cat. No.:CAS No. 1072-14-6)

Hexylsilane

Cat. No.: B129531
CAS No.: 1072-14-6
M. Wt: 113.25 g/mol
InChI Key: KRZXWIWNHRUKDF-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry and Hydrosilane Compounds

Organosilicon chemistry is a field that studies compounds containing carbon-silicon bonds. Within this broad area, hydrosilanes are a distinct and important subclass characterized by the presence of at least one silicon-hydrogen (Si-H) bond. Hexylsilane, with the chemical formula C₆H₁₆Si, is a classic example of a hydrosilane, consisting of a hexyl group attached to a silane (B1218182) (SiH₃) moiety. biosynth.comfluorochem.co.uk

The reactivity of this compound is dominated by the polar Si-H bond, which allows it to participate in a variety of chemical transformations. It is often synthesized through methods such as the reduction of corresponding hydroalkoxysilanes in the presence of a catalyst. biosynth.com Hydrosilanes like this compound are fundamental reactants in hydrosilylation, an addition reaction with unsaturated bonds (like alkenes or alkynes) that is widely used in the silicones industry and for producing silane coupling agents. nii.ac.jp Furthermore, these compounds can undergo electrochemical polymerization to form polysilanes, which are polymers with a silicon backbone (Si-Si catenation). acs.org

Academic and Industrial Significance of this compound Chemistry

The significance of this compound stems from its utility as a versatile chemical building block and surface modification agent. biosynth.com Its applications are pivotal in materials science and synthetic chemistry.

In materials science , this compound is extensively used for surface modification. It functions as a potent hydrophobic agent by reacting with hydroxyl groups present on the surfaces of various substrates, creating a durable, water-resistant layer. biosynth.com This property is highly valued in the production of advanced coatings and sealants, enhancing their durability. biosynth.com In the electronics industry, this hydrophobicity is leveraged to modify surfaces and protect sensitive components from moisture. biosynth.com this compound also serves as a key component in developing silane coupling agents, which act as a bridge to improve the compatibility and adhesion between inorganic materials (like silica) and organic polymers, a critical aspect in the development of high-performance composite materials and in the field of nanotechnology. biosynth.com

In academic and synthetic research , this compound is explored for its role in novel polymerization techniques and as a reducing agent. Studies have demonstrated its use in the electrochemical polymerization to synthesize polysilanes. acs.org It has also been employed as a reducing agent for the redox-initiated cationic polymerization of certain monomers and in the creation of organically modified silica (B1680970) glass. pharmaffiliates.com Research continues to uncover new catalytic systems and reactions involving hydrosilanes like this compound, expanding their utility in creating complex silicon-containing molecules and materials. nii.ac.jp

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1072-14-6 biosynth.compharmaffiliates.com
Chemical Formula C₆H₁₆Si biosynth.comfluorochem.co.uk
Molecular Weight 116.28 g/mol -
Density 0.721 g/cm³ biosynth.com
Boiling Point 114-115 °C -
Flash Point 12 °C (53.6 °F)
SMILES CCCCCC[SiH3] fluorochem.co.uk

| InChI Key | PBNZJMEFVLADQJ-UHFFFAOYSA-N | - |

Table 2: Selected Research Applications of this compound

Application Area Description Research Finding Source
Surface Modification Acts as a hydrophobic agent, reacting with surface hydroxyl groups. Creates a silicon-oxygen-silicon link, conferring water-resistance to coatings, sealants, and electronic components. biosynth.com
Polymer Synthesis Used as a monomer in electrochemical polymerization. Under constant-current conditions, forms polymerized products with silicon-silicon catenation (polysilanes). acs.org
Composite Materials Employed in the development of silane coupling agents. Improves the compatibility and adhesion between inorganic substrates and organic polymers, advancing composite and nanotechnology applications. biosynth.com

| Redox Chemistry | Functions as a reducing agent in specific polymerization reactions. | Can be used in the redox-initiated cationic polymerization of vinyl and heterocyclic monomers. | pharmaffiliates.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13Si B129531 Hexylsilane CAS No. 1072-14-6

Properties

InChI

InChI=1S/C6H13Si/c1-2-3-4-5-6-7/h2-6H2,1H3
Source PubChem
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InChI Key

KRZXWIWNHRUKDF-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H13Si
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DSSTOX Substance ID

DTXSID90883642
Record name Silane, hexyl-
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Molecular Weight

113.25 g/mol
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CAS No.

1072-14-6
Record name Hexylsilane
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Record name Silane, hexyl-
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Record name Hexylsilane
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Synthetic Methodologies and Precursor Chemistry of Hexylsilane

Catalytic Hydroalkoxysilylation and Hydrosilylation Routes to Hexylsilane

Catalytic hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental method for synthesizing organosilanes. In the context of this compound, this typically involves the reaction of a silane (B1218182) with 1-hexene (B165129).

Transition Metal Catalysis in this compound Synthesis

Transition metal complexes are widely used as catalysts for the hydrosilylation of alkenes, offering high efficiency and selectivity. acs.orgepfl.ch Rhodium-based catalysts, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]), are particularly effective for the hydrosilylation of 1-hexene to produce n-hexylsilanes. acs.orgacs.org These reactions typically result in selective anti-Markovnikov addition of the silane to the alkene. acs.org

Fluorous versions of Wilkinson's catalyst have been developed to facilitate catalyst recycling. acs.orgacs.org For example, [RhCl{P(C₆H₄-4-SiMe₂Rf)₃}₃] (where Rf = CH₂CH₂C₆F₁₃) has been used in fluorous biphasic solvent systems for the hydrosilylation of 1-hexene, affording high yields of the corresponding n-hexylsilanes with catalyst activity comparable to the non-fluorous counterpart. acs.org

Cobalt complexes have also emerged as effective catalysts for the hydrosilylation of alkenes. epfl.ch For instance, certain cobalt(I) β-diketiminato complexes can catalyze the hydrosilylation of terminal alkenes, including the conversion of cis-isomers to 1-hexylsilane with reasonable yields. epfl.ch

Advanced Photoredox Catalysis for Si-H Functionalization to this compound Derivatives

Photoredox catalysis has emerged as a powerful tool for C-H and Si-H bond functionalization under mild conditions. nih.govmdpi.com This methodology often involves the use of a photosensitizer that, upon light absorption, can initiate single-electron transfer (SET) processes, leading to the formation of reactive radical intermediates. nih.gov

While direct synthesis of this compound via photoredox catalysis is not extensively documented in the provided context, the principles of photoredox-catalyzed Si-H functionalization are applicable to the synthesis of this compound derivatives. For example, photoredox catalysis can be used for the difunctionalization of alkenes, where a silane and another functional group are added across the double bond. mdpi.com The process can generate carbon-centered radicals from alkenes, which can then react with various partners. mdpi.com Copper-based photoredox catalysts, in particular, have been employed in a variety of transformations, including C-H functionalization and annulation reactions. jscimedcentral.comrsc.org

Mechanochemical Approaches for this compound Derivative Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), offers a solvent-free and often more environmentally friendly alternative to traditional solution-based synthesis. mdpi.comrsc.orgirejournals.com This technique has been successfully applied to the synthesis of various organic and inorganic compounds, including derivatives of polyaromatic hydrocarbons and metal complexes. rsc.orgirejournals.com

While specific examples of mechanochemical synthesis of this compound are not detailed in the provided search results, the methodology has been used to prepare N-alkyl derivatives of piperazine (B1678402) and other bioactive compounds under solvent-free conditions, demonstrating its potential for synthesizing complex organic molecules. mdpi.com The principles of mechanochemical synthesis could potentially be applied to the synthesis of this compound derivatives, for instance, through the reaction of a silyl-containing precursor with a hexyl-containing reagent in a ball mill.

Reductive Coupling Processes for Poly(di-n-hexylsilane) and Related Polysilanes

Polysilanes, which are polymers with a silicon backbone, are often synthesized via a Wurtz-type reductive coupling of dichlorosilanes. wikipedia.orgkoreascience.kr This method remains one of the most common and effective procedures for producing high-molecular-weight polysilane derivatives. koreascience.krresearchgate.net

The synthesis of poly(di-n-hexylsilane) is achieved through the reductive coupling of di-n-hexyldichlorosilane with an alkali metal, typically sodium, in an inert solvent at elevated temperatures. wikipedia.orgkoreascience.kr The reaction can be terminated by the addition of an alcohol. wikipedia.org Although this method can be limited by harsh reaction conditions and may produce a range of molecular weights, it is a viable route to high-molecular-weight polymers. wikipedia.orgmdpi.com Room-temperature Wurtz-type reductive coupling has also been developed, leading to high yields of poly(di-n-hexylsilane). acs.org

Alternative methods for polysilane synthesis include dehydrogenative coupling of silanes catalyzed by transition metals and ring-opening polymerization of cyclosilanes. koreascience.krmdpi.com Dehydrogenative coupling, while an important alternative, has its own set of challenges in achieving high molecular weights and controlling stereochemistry. mdpi.com

Table 2: Comparison of Synthetic Routes to Polysilanes

Synthetic MethodPrecursorsCatalyst/ReagentKey Features
Wurtz-type CouplingDichlorosilanesAlkali metals (e.g., Na)General route to high molecular weight polysilanes; harsh conditions. wikipedia.orgkoreascience.kr
Dehydrogenative CouplingHydrosilanesTransition metal complexesMilder conditions; challenges with molecular weight control. mdpi.com
Ring-Opening PolymerizationStrained cyclosilanesVarious initiatorsAllows for some control over polymer stereochemistry. mdpi.com

Mechanistic Investigations of Reactions Involving Hexylsilane

Si-H Bond Reactivity and Activation in Hexylsilane Transformations

The reactivity of this compound is dominated by its silicon-hydrogen (Si-H) bonds. The activation of these bonds is the initial and often rate-determining step in many of its transformations. The Si-H bond is more reactive than corresponding C-H bonds and can be cleaved through several mechanistic pathways, primarily involving transition metal complexes or Lewis acids. rsc.orgepfl.ch

One of the most common activation mechanisms is oxidative addition , where a low-valent transition metal center inserts into the Si-H bond. uvic.ca This process increases the oxidation state and coordination number of the metal. For instance, the reaction of di-n-hexylsilane (B3044558) with Wilkinson's catalyst, Rh(PPh₃)₃Cl, initially forms an unstable oxidative addition product, [Rh(PPh₃)₂(Cl)(H){Si(nHex)₂H}]. uvic.ca This intermediate demonstrates the direct interaction between the metal center and the silane's Si-H bond.

Another significant mechanism is σ-bond metathesis , which is characteristic of early transition metals (d⁰) and lanthanide complexes. researchgate.netgoogle.com This pathway does not involve a change in the metal's oxidation state. Instead, it proceeds through a four-center transition state where the Si-H bond interacts with a metal-ligand bond (e.g., M-H or M-R), leading to the exchange of substituents. google.com Organolutetium complexes, for example, can activate this compound, leading to hydrogenolysis where the Si-C bond is cleaved, forming hexane (B92381) and polysilanes, a process initiated by Si-H bond activation. researchgate.net

Lewis acids can also activate the Si-H bond through electrophilic activation . nih.gov In this mechanism, a strong Lewis acid interacts with the hydridic hydrogen of the Si-H bond, polarizing it and facilitating its heterolytic cleavage. This generates a transient silylium-like cation and a hydride species, which are highly reactive intermediates for subsequent transformations. nih.gov

The general reactivity order for different types of hydrosilanes is typically RSiH₃ > R₂SiH₂ > R₃SiH, making primary silanes like this compound highly reactive participants in these transformations. rsc.org

Surface Reactivity Mechanisms of this compound as a Hydrophobic Agent

This compound and its derivatives are used to modify surfaces to render them hydrophobic. solubilityofthings.comgelest.com This process involves the chemical grafting of the hexylsilyl moiety onto a substrate, which typically possesses surface hydroxyl (-OH) groups, such as glass, silica (B1680970), or metal oxides. wikipedia.orgmdpi.com The mechanism hinges on the reaction between the silane (B1218182) and these surface groups.

The primary goal of this surface modification is to replace polar, hydrophilic hydroxyl groups with nonpolar, hydrophobic hexyl groups. gelest.com The long alkyl chain of the hexyl group creates a low-energy surface that repels water. The effectiveness of the hydrophobic layer depends on the density of the grafted silane and its ability to shield the underlying polar surface from interaction with water. gelest.com

The covalent attachment of this compound to a hydroxylated surface occurs through the formation of stable siloxane bonds (Si-O-M, where M is a surface atom like Si, Al, etc.). wikipedia.orgosti.gov When using a hydrosilane like this compound, the reaction often requires catalytic activation to proceed efficiently. However, the fundamental bond-forming step is analogous to that seen with more reactive chlorosilanes or alkoxysilanes.

The general mechanism for silanization involves the nucleophilic attack of a surface hydroxyl group (M-OH) on the silicon atom of the silane molecule. For a reactive silane like a silyl (B83357) chloride, the reaction is straightforward:

M−OH + R₃SiCl → M−OSiR₃ + HCl wikipedia.org

For this compound (Hexyl-SiH₃), the Si-H bonds must first be activated or converted to a more reactive species. In the presence of moisture, this compound can hydrolyze to form a hexylsilanetriol (Hexyl-Si(OH)₃). This silanol (B1196071) is a key intermediate. It can then undergo a condensation reaction with the surface hydroxyl groups:

M−OH + (HO)₃Si-Hexyl → M−O−Si(OH)₂-Hexyl + H₂O

This process can continue, with the remaining silanol groups on the grafted molecule reacting with adjacent surface hydroxyls or with other silanol molecules, leading to the formation of a cross-linked polysiloxane network on the surface. mdpi.com This polymerization enhances the stability and hydrophobicity of the resulting film. The presence of silicon on the modified surface, indicative of these newly formed linkages, has been confirmed by techniques like energy-dispersive X-ray (EDX) analysis. mdpi.com

Catalytic Reaction Mechanisms with this compound as Substrate or Modifier

This compound is a versatile substrate and modifier in a range of catalytic reactions, from polymerization to organic synthesis and the enhancement of heterogeneous catalysts.

This compound can undergo dehydrogenative polymerization to form oligo- and polysilanes, materials with interesting electronic and optical properties. This reaction is typically catalyzed by transition metal complexes and involves the formation of Si-Si bonds with the concurrent release of hydrogen gas.

The proposed mechanism for catalysts like zirconocene (B1252598) and hafnocene derivatives involves a step-growth polymerization driven by σ-bond metathesis. google.com The key steps are:

Initiation: A coordinatively unsaturated metal hydride complex acts as the active catalyst.

Propagation: The catalyst reacts with a this compound monomer (or an oligomer) via a four-center transition state, eliminating H₂ and forming a metal-silyl complex (M-Si).

Chain Growth: This metal-silyl species then reacts with the Si-H bond of another silane molecule, coupling the silicon atoms and regenerating the metal hydride catalyst, which can then participate in another cycle.

Different catalysts can yield different polymer structures. For example, a [Ni(dmpe)₂] catalyst polymerizes this compound to a mixture of acyclic and cyclic poly(hexylsilanes) at room temperature, while at 70 °C, it selectively produces the cyclic polymer. acs.org Organoneodymium complexes also catalyze the dehydrogenative condensation of this compound, with higher temperatures leading to polymers of higher molecular weight. oup.com Field desorption mass spectrometry of the resulting oligomers indicates the presence of cyclic structures for species larger than pentamers. oup.com

Table 1: Catalysts and Conditions for Dehydrogenative Polymerization of this compound

CatalystTemperature (°C)ProductMolecular Weight (Mₙ)Source
[Ni(dmpe)₂]Room Temp.Acyclic & Cyclic Poly(this compound)1330 acs.org
[Ni(dmpe)₂]70Cyclic Poly(this compound)1450 acs.org
(C₅Me₅)₂NdCH(SiMe₃)₂80Oligo(n-hexylsilane)530 oup.com
(C₅Me₅)₂NdCH(SiMe₃)₂160Poly(n-hexylsilane)4830 oup.com

This compound serves as an effective coupling reagent for the direct amidation of carboxylic acids, including amino acids, with amines. This transformation avoids the need for harsh conditions or pre-activation of the carboxylic acid. A study reports the use of this compound with a catalytic amount of 1,2,4-triazole (B32235) for the amidation of amino acids without the need for conventional protection of the α-amino group. researchgate.net

The generally accepted mechanism for silane-mediated amidation involves the in-situ formation of a reactive silyl ester intermediate. nottingham.ac.uk The proposed pathway is as follows:

Activation of Carboxylic Acid: The hydrosilane reacts with the carboxylic acid (R-COOH) to form a silyl ester (R-COO-SiH₂-Hexyl) and releases hydrogen gas. This step converts the poor leaving group (-OH) of the acid into a much better silyl ether leaving group.

Nucleophilic Attack: The amine (R'-NH₂) then acts as a nucleophile, attacking the carbonyl carbon of the activated silyl ester.

Amide Formation: The tetrahedral intermediate collapses, eliminating a silyloxy species and forming the final amide product (R-CONHR'). nottingham.ac.uk

This process is highly efficient and practical, as the byproducts are typically volatile or easily removed.

This compound is used to modify the surface of heterogeneous catalysts, such as metal oxides, to enhance their performance. mdpi.com The modification introduces a hydrophobic layer on the catalyst surface, which can improve the interaction between reactants and the catalyst, particularly in reactions involving nonpolar substrates in aqueous or polar environments. gelest.commdpi.com

A key example is the modification of a CaO-CuO mixed metal oxide catalyst with this compound for the transesterification of vegetable oils into biodiesel. mdpi.com The mechanism of modification involves the grafting of this compound moieties onto the catalyst surface, as confirmed by the detection of silicon (Si) in EDX analysis. mdpi.com This surface functionalization creates a hydrophobic environment. mdpi.comlidsen.com The enhanced hydrophobicity improves the mass transfer of the oily reactants to the active sites of the catalyst, leading to a significant increase in the conversion rate to biodiesel. mdpi.com The organic monolayer can also improve catalyst stability by preventing sintering or poisoning of active sites. nih.gov

Table 2: Effect of this compound Modification on CaO-CuO Catalyst

CatalystSurface PropertyBiodiesel Yield (%)Key FindingSource
CaO-CuOHydrophilicLowerStandard catalytic activity. mdpi.com
CaO-CuO/C₆ (this compound-modified)Hydrophobic90.17Enhanced interaction between reactants and catalyst due to hydrophobicity. mdpi.comresearchgate.net

Role of this compound in Heterogeneous Catalysis (e.g., Metal Oxide Modification)

Excitonic and Charge Carrier Dynamics in Poly(di-n-hexylsilane) Systems

Poly(di-n-hexylsilane) (PDHS) is a σ-conjugated polymer that exhibits interesting electronic properties, including photoconductivity. acs.orgresearchgate.net Understanding the behavior of excitons and charge carriers within this material is crucial for its potential applications.

In PDHS, photoexcitation creates Frenkel excitons, which are electron-hole pairs bound together. aip.org These excitons are mobile and can migrate along the polymer chain. aip.orgaps.org At high excitation densities, a significant process that occurs is exciton-exciton annihilation. aps.orgtandfonline.comosti.gov This is a bimolecular process where two excitons interact, resulting in the non-radiative decay of one, and can also lead to the generation of free charge carriers. researchgate.netaps.orgcambridge.org

The rate constant for exciton-exciton annihilation (γ) in PDHS has been a subject of detailed study. At ambient temperature, γ has been determined to be approximately 2 x 10⁻⁷ cm³s⁻¹. aps.orgaps.org This high annihilation rate is indicative of the high mobility of excitons within the polymer. tandfonline.com Interestingly, the annihilation rate constant shows a significant dependence on the polymer's conformation. Solid films of PDHS undergo an order-disorder transition at around 42°C, and this transition leads to a decrease in the annihilation rate constant by about an order of magnitude. researchgate.nettandfonline.com However, the rate constant is only weakly dependent on temperature below this transition, decreasing by only a factor of five between room temperature and 12 K. osti.gov This suggests that excitons are not deeply trapped in low-energy segments of the polymer chain, even at low temperatures. osti.gov

The transport of excitons in PDHS is influenced by the disordered nature of the polymer chains. aip.orgaps.org The excitons are localized by continuous disorder along the chain rather than being confined to perfectly ordered segments separated by defects. aip.org A proposed mechanism for the efficient exciton-exciton annihilation involves the directional relaxation of excitons towards interaction points between different polymer chains. aps.org

Studies using fractional thermally stimulated luminescence (TSL) have provided insights into the energy spectrum of hole traps in PDHS. researchgate.netresearchgate.net The results suggest that while the energy spectrum of traps is quasi-continuous, the release of holes is more probable from traps whose depths correspond to the energy of Si-Si vibrations of the polymer chain. researchgate.net This indicates that the detrapping process can be activated by the energy transfer from molecular vibrations to the trapped carriers. researchgate.net The activation energies for detrapping have been found to correlate with the frequencies of Si-Si vibrations observed in Raman spectra, with specific energies around 0.0462 eV and 0.061 eV being identified. researchgate.netresearchgate.net

The degree of ordering in the polymer has been shown to affect the characteristics of the TSL curves, with a decrease in ordering leading to a reduction in the discrete values of activation energies. researchgate.net This suggests that conformational changes in the polymer backbone play a role in the trapping and detrapping mechanism, with the activation energy for detrapping potentially being linked to the energy required for these conformational changes. stanford.edu

Exciton-Exciton Annihilation and Transport Mechanisms

Ion-Beam Induced Crosslinking and Chain Scission in Poly(di-n-hexylsilane) Films

The irradiation of poly(di-n-hexylsilane) (PDHS) films with high-energy ion beams leads to competing chemical reactions: crosslinking and main chain scission. acs.orgresearchgate.net These processes alter the molecular weight and solubility of the polymer. acs.org The relative efficiency of these two reactions is highly dependent on the Linear Energy Transfer (LET) of the incident radiation, which is the energy deposited per unit length of the ion's path. acs.orgacs.org

At low LET values, such as those from gamma-rays or electron beams, main chain scission is the predominant reaction. acs.org However, as the LET of the ion beam increases, crosslinking becomes more significant. acs.orgresearchgate.net There appears to be a threshold LET of approximately 10 eV/nm, above which crosslinking starts to dominate over chain scission. acs.org

The efficiency of crosslinking is quantified by the G-value, G(x), which represents the number of crosslinking events per 100 eV of absorbed energy. Studies have shown that G(x) for PDHS increases significantly with increasing LET. For instance, G(x) was found to increase from 0.042 for low-LET radiation to 0.91 for high-LET radiation. acs.orgresearchgate.netcapes.gov.br This increase in crosslinking efficiency is attributed to the high density of reactive species generated within the cylindrical track of a single ion. acs.org

The ion-induced reactions are non-homogeneous, occurring primarily within a nano-sized cylindrical area along the ion's trajectory. acs.orgresearchgate.net This localized reaction zone, or "ion track," can be modeled to understand the relationship between the energy deposition and the observed chemical changes. The crosslinking within these tracks can lead to the formation of gelled polymer nanostructures, essentially creating nanowires. researchgate.net The dimensions of these nanowires are determined by the energy density deposited by the ion beam and the molecular weight of the polymer. researchgate.net

The table below summarizes the effect of LET on the crosslinking efficiency in PDHS films.

Radiation SourceLET (eV/nm)G-value of Crosslinking (G(x))Predominant Reaction
⁶⁰Co γ-rays0.20.042Chain Scission
High-Energy Ion Beams>10up to 0.91Crosslinking

Data compiled from multiple sources. acs.orgresearchgate.netcapes.gov.br

Advanced Applications of Hexylsilane and Poly Di N Hexylsilane in Functional Materials

Surface Engineering for Hydrophobicity and Anti-Moisture Barriers

Hexylsilane is a key organosilicon compound utilized in surface modification to impart water-repellent (hydrophobic) properties. biosynth.comgelest.com Its effectiveness stems from its ability to react with hydroxyl groups present on the surface of various materials. biosynth.com This reaction forms a durable silicon-oxygen-silicon bond, creating a water-resistant layer. biosynth.com The strategic use of silanes can be controlled to achieve varying degrees of hydrophobicity or hydrophilicity. gelest.com The primary goal in creating a hydrophobic surface is to minimize the surface energy of the material. onyxcoating.com

Integration into Coatings, Sealants, and Electronic Components

The hydrophobic nature of this compound makes it an invaluable additive in the formulation of advanced coatings and sealants. biosynth.com Its incorporation enhances the durability and water resistance of these materials, protecting underlying substrates from moisture-induced damage. biosynth.comcymitquimica.com In the electronics industry, this compound plays a critical role in modifying surfaces to prevent moisture penetration, a crucial factor in ensuring the longevity and reliability of electronic components. biosynth.com Silane-modified polymers are frequently used in adhesive and sealant formulations, offering elastic bonds and watertight, chemically resistant seals. adhesivesandcoatings.com These materials find applications in construction, automotive, and transportation industries. adhesivesandcoatings.comcovestro.com

Table 1: Applications of this compound in Coatings, Sealants, and Electronics

Application Area Function of this compound Key Benefit
Coatings Enhances hydrophobicity and durability. biosynth.comcymitquimica.com Improved water resistance and substrate protection. evonik.com
Sealants Provides moisture resistance and strong adhesion. cymitquimica.comcovestro.com Creates durable, watertight seals. adhesivesandcoatings.com

| Electronics | Modifies surfaces to prevent moisture ingress. biosynth.com | Increases reliability and lifespan of components. biosynth.com |

Development of Silane (B1218182) Coupling Agents for Composite Materials

Silane coupling agents are instrumental in the production of high-quality composite materials by acting as intermediaries that bond organic polymers to inorganic materials. shinetsusilicone-global.comshinetsusilicone-global.com this compound is valued in research for its role in developing these agents, which improve the compatibility between different material phases. biosynth.com This enhanced compatibility leads to improved dispersion of fillers within a resin matrix, resulting in composite materials with superior mechanical strength, water resistance, and heat resistance. shinetsusilicone-global.com The use of appropriate silane coupling agents can significantly increase the flexural strength and environmental resistance of resin matrix composites. capatue.comcnrs.fr

Poly(di-n-hexylsilane) in Advanced Polymeric Systems

Poly(di-n-hexylsilane) (PDHS) is a polysilane, a class of polymers with a backbone of silicon atoms. acs.org These polymers exhibit unique electronic and optical properties due to the delocalization of sigma electrons along the silicon-silicon chain. acs.orgacs.org This makes them suitable for a range of advanced applications. PDHS, in particular, has been extensively studied for its distinct characteristics. kpi.ua

Precursors for Semiconductor Technologies and Thin Films

Polysilanes, including PDHS, are considered promising materials for use in semiconductor fabrication and as photoresists in microelectronics. acs.orgresearchgate.net They can be processed into thin films, and their properties can be tailored for specific electronic applications. illinois.edu The formation of thin films from polysilane precursors is a key step in creating components for flexible electronics, where they can act as gas-barrier films. oatext.com Research has shown that the properties of PDHS can be controlled on a nanoscale, opening up possibilities for creating novel nanomaterials for optoelectronic devices. researchgate.net

Precursors for Silicon-Based Ceramics

Polysilanes serve as valuable precursors for the synthesis of silicon-based ceramics, such as silicon carbide (SiC). acs.orgillinois.edu The process involves synthesizing a polysilane polymer, which is then converted to a ceramic material through pyrolysis (heat treatment). illinois.eduresearchgate.net This precursor route allows for the production of ceramic materials in various forms, including fibers and coatings, with high purity and uniform shapes. illinois.edugoogle.com Similarly, polysilazanes, which contain silicon-nitrogen bonds, are used as precursors for silicon nitride (Si₃N₄) and silicon carbonitride (SiCN) ceramics. google.comresearchgate.net These ceramics are known for their resistance to degradation, oxidation, and thermal shock. researchgate.net

Table 2: Poly(di-n-hexylsilane) as a Precursor Material

End Product Precursor Key Process Benefit
Semiconductors Poly(di-n-hexylsilane) acs.org Thin film deposition oatext.com Tunable electronic properties. researchgate.net
Silicon Carbide Ceramics Poly(di-n-hexylsilane) acs.orgillinois.edu Pyrolysis researchgate.net Production of uniform ceramic shapes. illinois.edu

| Silicon Nitride Ceramics | Polysilazanes researchgate.net | Pyrolysis researchgate.net | High thermal and chemical resistance. researchgate.net |

Optoelectronic Device Fabrication (e.g., Photoconductors, OLEDs)

The unique photophysical properties of polysilanes make them suitable for use in optoelectronic devices. acs.org PDHS, for instance, is investigated for its potential as a photoconductor. aip.orgaip.orgtandfonline.com Polysilanes exhibit strong absorption in the UV region and have high fluorescence quantum yields, making them candidates for light-emitting layers in organic light-emitting diodes (OLEDs). google.comresearchgate.net They can also function as hole transport layers in these devices. researchgate.net Research has demonstrated that polysilane-based OLEDs can emit in the ultraviolet spectrum. google.comresearchgate.net

Radiation-Sensitive Materials for Micro- and Nanolithography

Poly(di-n-hexylsilane) (PDHS) stands out as a significant material in the field of micro- and nanolithography due to its sensitivity to radiation. dtic.mil Polysilanes, including PDHS, are characterized by strong electronic transitions in the ultraviolet (UV) spectrum, a property that is dependent on the polymer's molecular weight and backbone conformation. dtic.mil This sensitivity allows them to function as photoresists, which are light-sensitive materials used to form patterned coatings on surfaces. optica.orgibm.com

Upon exposure to UV radiation, the silicon backbone of the PDHS polymer undergoes scission, leading to a reduction in its molecular weight. optica.org This degradation process alters the material's optical properties and solubility, which is the fundamental principle behind its use as a positive photoresist. optica.orgscience.gov In positive photoresists, the exposed regions of the material become more soluble and are washed away during the development process, leaving behind a positive image of the mask. nih.gov Research has shown that PDHS can be used in various lithographic applications, including as a photoresist for e-beam lithography and ultraviolet photolithography. researchgate.net

The radiation-induced changes in PDHS are not limited to solubility. Exposure to polarized UV light can cause selective chain scission, inducing birefringence in the material. optica.org This effect can be enhanced through two-photon absorption of visible light, leading to a significant birefringence (Δn ≈ 0.03) that can be utilized in the fabrication of optical device structures like channel waveguides and gratings. researchgate.netoptica.org Interestingly, under high-dose irradiation, some polymers like PDHS can exhibit a "zwitter" characteristic, switching from a positive to a negative resist. nih.gov

The efficiency of these radiation-induced processes is crucial for lithographic applications. Studies have shown that the sensitivity of photoresists like poly(methyl methacrylate) (PMMA) can be dramatically enhanced when exposed to picosecond-pulsed extreme ultraviolet (EUV) radiation compared to conventional nanosecond sources. aip.org While specific data for PDHS under such conditions is less common, the general principles suggest potential for high-sensitivity applications. The unique photoreactivity and high etching durability of polysilanes make them promising candidates for future LSI (Large-Scale Integration) lithography, particularly for fabricating micropatterns smaller than 0.2 μm. researchgate.net

Liquid Crystalline and Mesomorphic Polysilanes

Poly(di-n-hexylsilane) (PDHS) is known to exhibit liquid crystalline or mesomorphic behavior, a state of matter that has properties between those of a conventional liquid and a solid crystal. journaldephysique.orgresearchgate.net This behavior is characterized by a first-order transition from a low-temperature crystalline state to a high-temperature columnar mesomorphic phase. tandfonline.com For PDHS, this transition occurs at approximately 41-42°C. journaldephysique.orgkpi.ua

In its low-temperature crystalline phase, the silicon backbone of PDHS adopts an all-trans conformation. kpi.ua However, upon heating above the transition temperature, it transforms into a hexagonal columnar liquid crystalline phase. journaldephysique.org In this mesophase, the polymer chains, which are no longer in a rigid all-trans conformation and are likely coiled, form the columns. journaldephysique.orgtandfonline.com These columns then pack into a two-dimensional hexagonal lattice. tandfonline.com The transition is accompanied by a significant change in enthalpy (ΔH = 5.0 kcal/mol) and a shift in the material's optical absorption, a phenomenon known as thermochromism. kpi.ua

The study of homologous series of poly(dialkylsilanes) has shown that the transition temperature and enthalpy are dependent on the length of the alkyl side chains. tandfonline.com For PDHS, the stacking period of the dihexylsilicon repeat units along the columnar axis in the mesophase is approximately 1.56 Å. journaldephysique.org The formation and characteristics of these liquid crystalline phases can be influenced by factors such as the polymer's molecular weight and the thermal history of the sample. researchgate.net For instance, research on PDHS films with different Si-backbone lengths (18, 50, and 180 nm) indicated that the liquid crystalline phase most reliably appears in the polymer with a backbone length of about 50 nm. researchgate.net

The mesomorphic behavior of PDHS is a key area of research, as understanding and controlling these phase transitions are crucial for tailoring the material's properties for various applications. researchgate.net

Table 1: Phase Transition Properties of Poly(di-n-hexylsilane)

Property Value Reference
Transition Temperature 41-42 °C journaldephysique.orgkpi.ua
Low-Temperature Phase Crystalline (all-trans backbone) kpi.ua
High-Temperature Phase Hexagonal Columnar Mesophase journaldephysique.org
Enthalpy of Transition (ΔH) 5.0 kcal/mol kpi.ua

Materials with Tunable Nonlinear Optical Properties

Poly(di-n-hexylsilane) (PDHS) has garnered significant interest for its notable nonlinear optical (NLO) properties, particularly its large third-order nonlinear susceptibility (χ(3)). optica.orgtandfonline.comtandfonline.com These properties arise from the extensive sigma (σ) delocalization along the silicon backbone, which is a characteristic feature of polysilanes. dtic.mil The NLO response in these materials can be tuned by various factors, including the polymer's conformation. dtic.mil

Third-harmonic generation (THG) measurements have been a key technique for characterizing the NLO properties of PDHS. tandfonline.comtandfonline.com Studies have revealed a spectrum for |χ(3)(-3ω;ω,ω,ω)| with multiple peaks, which are attributed to multi-photon resonance enhancement related to one-dimensional exciton (B1674681) states. tandfonline.comtandfonline.com A particularly high value for χ(3) of 11.3 × 10⁻¹² esu has been reported for a planar zigzag polysilane, which was the largest value reported for a polymer transparent in the visible spectrum at the time. researchgate.net

The conformational transition of PDHS from an ordered, all-trans state at low temperatures to a disordered, coiled state at higher temperatures has a significant impact on its NLO properties. dtic.mil This thermochromic transition allows for the tuning of the χ(3) value. For example, it has been demonstrated that the third harmonic, and consequently χ(3), can vary by a factor of six through this temperature-induced conformational change. dtic.mil

Furthermore, the NLO properties of PDHS can be harnessed for applications such as the fabrication of birefringent gratings. optica.org By using the large two-photon absorption in PDHS (with a χ(3) for this process of approximately 10⁻¹⁰ esu), selective chain scission can be induced by polarized laser light. optica.org This process creates a birefringence in the material, which can be controlled to create optical elements. optica.org

The combination of large NLO coefficients and the ability to tune these properties through temperature or other means makes PDHS and related polysilanes promising materials for future NLO applications, including optical switching and the fabrication of various optical devices. researchgate.nettandfonline.com

Table 2: Nonlinear Optical Properties of Poly(di-n-hexylsilane)

Property Reported Value/Observation Reference
Third-order susceptibility (χ(3)) 11.3 × 10⁻¹² esu (for a planar zigzag polysilane) researchgate.net
χ(3) for two-photon absorption ≈10⁻¹⁰ esu optica.org
Tuning Mechanism Temperature-induced conformational changes dtic.mil

Catalytic Applications Utilizing this compound

Enhancement of Transesterification Efficiency for Biodiesel Production

This compound has emerged as a key component in enhancing the efficiency of biodiesel production through the transesterification process. nih.gov Biodiesel, a renewable fuel, is typically produced by the reaction of vegetable oils or animal fats (triglycerides) with an alcohol, such as methanol, in the presence of a catalyst. msu.eduajer.orgmdpi.com While this process can be catalyzed by acids or bases, heterogeneous catalysts are often preferred for their ease of separation and reusability. nih.govmdpi.com

One of the challenges in using heterogeneous catalysts, such as mixed metal oxides like CaO-CuO, is the interaction between the hydrophobic oil and the often hydrophilic catalyst surface. nih.gov This is where this compound plays a crucial role. By modifying the surface of the CaO-CuO catalyst with this compound (specifically trichloro(hexyl)silane), the catalyst becomes more hydrophobic. nih.govmdpi.com This surface modification enhances the wettability of the catalyst with the hydrophobic vegetable oil. nih.gov

The proposed mechanism involves the this compound improving the interaction between the reactants and the catalyst surface. nih.gov This enhanced interaction, combined with the inherent catalytic activity of the mixed metal oxide, leads to a significant increase in the conversion of vegetable oils into fatty acid methyl esters (FAME), which constitute biodiesel. nih.govmdpi.com The synergistic effect of the CaO-CuO catalyst's basicity and the hydrophobic properties imparted by the this compound modification has been shown to substantially improve the efficiency of the transesterification reaction. nih.gov This approach represents a facile method for developing highly active and efficient catalysts for sustainable biodiesel production. nih.govmdpi.com

Application in Sustainable Reductive Organic Synthesis

This compound is increasingly being recognized for its utility in sustainable reductive organic synthesis. acs.orgresearchgate.net Green chemistry principles emphasize the use of less hazardous reagents and the development of more efficient and atom-economical synthetic routes. garph.co.uk Hydrosilanes, including this compound, are considered more environmentally benign reducing agents compared to many traditional metal hydrides.

One notable application is in the N-formylation and N-methylation of amines using carbon dioxide (CO2) as a C1 building block. acs.org In a phosphonium-salt-catalyzed system, this compound serves as the reducing agent. acs.org The N-formylation of amines can be achieved under mild, solvent-free conditions at room temperature and atmospheric pressure of CO2, using equimolar amounts of this compound. acs.org By modifying the reaction conditions (e.g., increasing the temperature), a selectivity switch can be achieved to favor N-methylation. acs.org These reactions have been successfully applied to a wide range of amines, including the late-stage functionalization of pharmaceuticals. acs.org

This compound is also employed in the dehydrogenative coupling of organosilanes with alcohols, a reaction catalyzed by a single-atom gold(I) catalyst supported on cyanographene. cnr.it In these reactions, this compound can be converted to dialkoxyhexylsilanes and trialkoxyhexylsilanes, which are valuable precursors for surface modifiers. cnr.it

Furthermore, this compound is used in direct amidation reactions. rsc.org For example, the amidation of amino acids can be achieved using this compound and a catalytic amount of 1,2,4-triazole (B32235), avoiding the need for conventional protection and deprotection steps for the amino group. rsc.org These examples highlight the versatility of this compound as a reducing agent in developing more sustainable and efficient organic synthetic methodologies. researchgate.netorganic-chemistry.org

Table of Mentioned Compounds

Compound Name
This compound
Poly(di-n-hexylsilane)
Trichloro(hexyl)silane
Methanol
Carbon Dioxide
Poly(methyl methacrylate)
Calcium Oxide (CaO)
Copper(II) Oxide (CuO)
1,2,4-triazole
Cyanographene

Theoretical and Computational Studies of Hexylsilane and Its Polymeric Forms

Quantum Chemical Approaches for Electronic Structure and Conformation

Quantum chemical methods are fundamental to elucidating the electronic structure and conformational preferences of hexylsilane-based materials. rsc.orgresearchgate.net These approaches solve the Schrödinger equation for a given molecule, providing detailed information about electron distribution, molecular orbital energies, and geometric parameters. mdpi.com For polysilanes, these calculations are crucial for understanding the σ-electron delocalization along the silicon backbone, which is the origin of their unique electronic and photophysical properties. kpi.uautb.cz

The electronic properties of polysilanes are strongly coupled to the conformation of the silicon backbone. kpi.ua Different backbone conformations, such as all-trans (planar zigzag) and various helical or disordered forms, lead to distinct electronic absorption spectra. kpi.uaresearchgate.netkpi.ua

Conformational analysis, often performed using methods like the Rotational Isomeric State (RIS) scheme combined with molecular dynamics simulations, helps to predict the most stable conformations. datapdf.com For poly(di-n-hexylsilane), calculations have shown that in the Θ state (a condition where polymer-solvent and polymer-polymer interactions are balanced), the Si-Si bonds predominantly adopt a deviant conformation with dihedral angles around 150°. datapdf.com The small energy difference between different conformational states, such as D+D+ and D+D-, contributes to the polymer's rigidity in solution and its tendency to form disordered structures. datapdf.com

The relationship between conformation and electronic transitions is evident in the UV absorption spectra. The all-trans conformation allows for maximum σ-electron delocalization along the Si-Si backbone, resulting in a red-shifted (longer wavelength) absorption maximum. kpi.uakpi.ua Conversely, gauche or other disordered conformations interrupt this delocalization, leading to a blue-shift (shorter wavelength) in the absorption spectrum. kpi.ua For instance, thin films of PDHS exhibit an absorption maximum at 374 nm in the ordered, low-temperature phase (all-trans), which shifts to 317 nm upon heating as the backbone becomes more disordered. kpi.ua

Theoretical studies correlate the average dihedral angle of the silicon backbone with the UV absorption maximum (λmax). datapdf.com This correlation provides a quantitative link between the calculated molecular structure and the experimentally observed electronic properties.

Table 1: Correlation between Backbone Conformation and UV Absorption in Polysilanes

Conformation Description Effect on σ-Delocalization UV Absorption (λmax)
All-Trans Planar zigzag chain Maximized Red-shifted (e.g., ~374 nm for solid PDHS) kpi.ua
Helical/Gauche Twisted backbone Interrupted Blue-shifted (e.g., ~317 nm for disordered PDHS) kpi.ua

The behavior of poly(n-hexylsilane) chains can be significantly altered when they are confined to spaces with dimensions comparable to the polymer's size, such as in nanoporous materials or ultrathin films. researchgate.netresearchgate.net Computer simulations, including Monte Carlo and molecular dynamics methods, are employed to study these effects. researchgate.netnih.gov

These simulations model the polymer as a series of connected beads and place them within a defined space, such as a narrow slit or a pore. researchgate.net The interactions between polymer segments and between the polymer and the confining surfaces are defined by a force field. By running the simulation, researchers can observe how confinement affects the polymer's size, shape, and organization. researchgate.net

Key findings from simulations of confined polymers include:

Drastic Changes in Properties: Confinement generally leads to significant changes in both the static and dynamic properties of polymer chains. researchgate.net

Stabilization of Folded Structures: Moderate confinement can stabilize folded chain conformations, while very strong confinement may disrupt them. researchgate.net

Influence on Crystallinity and Orientation: In thin films, confinement and interactions with the substrate can affect the degree of crystallinity, the orientation of the polymer chains, and the morphology of crystalline structures. researchgate.net For poly(di-n-hexylsilane) ultrathin films, the restricted geometry has been shown to play a crucial role in the kinetics of chain organization and the resulting morphology. researchgate.netacs.org

Fractionation in Mixtures: In confined polymer mixtures, spatial inhomogeneity can lead to the fractionation of polymer chains based on their molar mass. mdpi.com

Simulations have also been used to investigate the location and packing of PDHS chains within nanoporous materials like SBA-15 silica (B1680970). researchgate.netresearchgate.net These quantum chemistry calculations, often in a cluster approximation, help to understand the thermochromic transitions observed for isolated polymer chains within these confined environments. researchgate.net

Conformational Analysis and its Influence on Electronic Transitions

Density Functional Theory (DFT) Applications in Organosilicon Systems

Density Functional Theory (DFT) has become a highly popular and versatile computational method for investigating the electronic structure of many-body systems, including organosilicon compounds like this compound and its polymers. wikipedia.orgamazon.com DFT is based on the principle that the total energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally less expensive than traditional wave-function-based methods. wikipedia.orgyoutube.com

DFT is widely used to calculate various properties of organosilicon systems:

Ground-State Properties: It can accurately predict ground-state electronic structures, molecular geometries (bond lengths and angles), and vibrational frequencies. mdpi.comwikipedia.org

Reaction Mechanisms: DFT is employed to study reaction pathways and transition states, providing insights into chemical reactivity. mdpi.comwikipedia.org

Electronic and Optical Properties: While standard DFT is a ground-state theory, its extensions like Time-Dependent DFT (TD-DFT) can be used to investigate excited states and predict electronic absorption spectra. mdpi.com

In the context of polysilanes, DFT calculations have been used to:

Investigate the influence of conformational defects (kinks) on the electronic structure and stability in both neutral and charged states. utb.cz

Study the effects of different substituents on the electronic properties. For example, calculations on thienyl-functionalized polysilanes showed a significant red-shift in the electronic spectra due to σ→π* transitions. researchgate.net

Corroborate experimental findings, such as vibrational spectra (FTIR and Raman), and predict other properties like NMR spectra. utb.cz

Despite its successes, DFT has limitations. Standard functionals can have difficulty accurately describing intermolecular interactions like van der Waals forces, charge transfer excitations, and strongly correlated systems. wikipedia.org However, ongoing refinements and the development of new functionals continue to expand the applicability and accuracy of DFT for complex systems. wikipedia.org

Molecular Modeling of Thermochromism and Piezochromism in Polysilanes

The remarkable thermochromic (color change with temperature) and piezochromic (color change with pressure) behaviors of polysilanes like poly(di-n-hexylsilane) are directly linked to conformational changes in the silicon backbone. kpi.ua Molecular modeling and simulation are essential for understanding the mechanisms behind these phenomena.

Thermochromism: PDHS exhibits a reversible thermochromic transition. kpi.ua At low temperatures, it has an ordered, all-trans backbone conformation, leading to strong σ-delocalization and a UV absorption maximum around 374 nm. kpi.ua Upon heating to above 41°C, a phase transition occurs where the side chains become disordered, inducing a conformational change in the backbone to a more disordered, likely helical state. kpi.uaresearchgate.net This disrupts the σ-conjugation, causing a significant blue-shift in the absorption maximum to about 317 nm. kpi.ua

Molecular modeling helps to visualize and quantify these changes:

Energy Calculations: Oligomer cluster energy calculations, combined with X-ray diffraction data, provide a detailed picture of both main-chain and side-chain conformations in different phases. researchgate.netresearchgate.net

Phase Transition Simulation: Models can simulate the order-disorder transition, correlating the structural changes with the observed thermochromic shifts. For example, above the transition temperature, PDHS is described as a hexagonal columnar mesophase with a disordered silicon backbone. researchgate.net

Crystallization Kinetics: Simulations can follow the reorganization of the backbone and side chains during crystallization, revealing that backbone reorganization may precede side-chain reorganization. kpi.ua

Table 2: Thermochromic Transition in Poly(di-n-hexylsilane)

Property Low-Temperature Phase (<41°C) High-Temperature Phase (>41°C)
Backbone Conformation All-trans (ordered) kpi.ua Disordered (helical) kpi.uaresearchgate.net
Side Chain Conformation Ordered kpi.ua Disordered kpi.ua
UV Absorption λmax ~374 nm kpi.ua ~317 nm kpi.ua
Physical State Crystalline Solid kpi.ua Liquid Crystalline Mesophase researchgate.net

| Enthalpy Change (ΔH) | - | 5.0 kcal/mol at 41°C kpi.ua |

Piezochromism: The application of pressure can also induce conformational changes in the polysilane backbone, leading to piezochromism. This phenomenon is also believed to result from shifts in the conformational equilibrium, similar to thermochromism, and can be investigated using molecular modeling techniques that incorporate pressure as a variable. kpi.ua

Exciton (B1674681) Models and Wave Function Calculations for Photophysical Properties

The photophysical properties of polysilanes are governed by the behavior of excitons—Coulomb-bound electron-hole pairs—that are created upon light absorption. aps.orgresearchgate.net Theoretical models are crucial for describing these excitons and their dynamics.

The σ-electrons in the silicon backbone are delocalized, leading to the formation of one-dimensional excitons. aps.org The properties of these excitons, such as their energy, size (Bohr radius), and binding energy, are highly dependent on the polymer chain length and conformation. aps.orgaps.org

Theoretical approaches to understanding these excitons include:

Exciton Spectrum Calculation: The exciton spectrum can be calculated by diagonalizing the full matrix of the Coulomb interaction, which includes the electron-hole exchange interaction. This approach helps predict atomic relaxations that lead to polaronic effects and explains the observed Stokes shifts (the difference between absorption and emission maxima). aps.org

Unified 1D Exciton Models: The excitons in polysilanes exhibit characteristics that are intermediate between the tightly bound Frenkel exciton model and the loosely bound Wannier-Mott exciton model. Unified models have been developed to describe this unique nature, where on-site Coulomb interactions are critical in determining the exciton structure. aps.org

Wave Function Calculations: Quantum mechanical calculations are performed to determine the exciton wave function. researchgate.net The extent of the wave function is a measure of the exciton's delocalization length. In disordered systems like polysilane films, the exciton wave function can become localized by the disorder. rug.nl

Quantum-Mechanical Calculations of Model Compounds: By performing calculations on model oligomers, researchers can investigate the nature of the excited states. For instance, calculations on a model for poly(biphenyl-4-ylmethylsilylene) revealed that the lowest singlet excited state has charge-transfer (CT) character, which helps to explain enhanced intersystem crossing in that polymer. vu.lt

These theoretical studies have shown that the luminescence properties of silicon chains are strongly influenced by interactions with their surrounding medium. aps.org The energy, size, and radiative lifetime of the excitons are all functions of the molecule's size and environment. aps.org

Advanced Spectroscopic and Analytical Characterization of Hexylsilane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and studying the reaction mechanisms involving hexylsilane derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

In studies of the dehydrocoupling of di-n-hexylsilane (B3044558) catalyzed by Wilkinson's catalyst, ³¹P{¹H} and ¹H NMR spectroscopy were instrumental. uvic.ca The reaction of Wilkinson's catalyst with di-n-hexylsilane was monitored, revealing that the initial oxidative addition product is unstable and decomposes into a mixture of hydride-containing species. uvic.ca Variable temperature ³¹P{¹H} NMR spectra of the solid isolated from the reaction showed broad signals, indicative of phosphane exchange processes. uvic.ca

For poly(di-n-hexylsilane), solid-state ¹³C and ²⁹Si Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectroscopy have been employed to investigate its conformational and dynamic properties. researchgate.net These studies revealed that the silicon backbone exists in different conformations above and below the thermochromic transition temperature of approximately 307 K. researchgate.net At lower temperatures, a silicon resonance at about -20.8 ppm is assigned to the all-trans conformation. researchgate.net As the temperature increases, a second peak appears at approximately -24.1 ppm. researchgate.net The aliphatic side chains also exhibit temperature-dependent behavior, with the C-1 methylenes showing two distinct conformations at temperatures below 300 K. researchgate.net

Detailed analysis of NMR spectra has also provided crucial information on the tacticity of polysilylenes derived from masked disilenes. researchgate.net

Typical chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound derivatives are summarized in the tables below.

Interactive Data Table: Typical ¹H NMR Chemical Shifts for this compound Derivatives

Functional GroupChemical Shift (δ, ppm)
Si-CH ₂-~0.5-1.0
-(CH ₂)₄-~1.2-1.4
-CH~0.8-0.9
Si-H ~3.5-4.5

Note: These are approximate values and can vary based on the specific molecular structure and solvent.

Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Poly(di-n-hexylsilane)

Carbon AtomChemical Shift (δ, ppm)
C1~14
C2~23
C3~32
C4~35
C5~23
C6~14

Source: Adapted from experimental data on poly(di-n-hexylsilane). sci-hub.st

Mass Spectrometry (MS) Techniques, including Electrospray Ionization (ESI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation patterns of this compound compounds. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for analyzing reaction intermediates and products in solution.

In the investigation of the reaction between Wilkinson's catalyst and di-n-hexylsilane, ESI-MS was used in conjunction with NMR to identify the species present. uvic.ca The positive-ion ESI-MS of the reaction mixture in fluorobenzene (B45895) showed peaks corresponding to various rhodium-containing complexes, providing insights into the catalyst initiation step and pointing to a rhodium hydride complex as the active species. uvic.ca The time-dependent speciation capabilities of ESI-MS allowed for the observation of the rapid decomposition of the initial oxidative addition product. uvic.ca

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for studying the electronic transitions in polysilanes, including those with hexyl side chains. The σ-electron delocalization along the silicon backbone gives rise to strong absorption bands in the UV region. kpi.ua

Poly(di-n-hexylsilane) (PDHS) exhibits a pronounced thermochromism, which is readily observed by UV-Vis spectroscopy. kpi.uakpi.ua In solution, PDHS typically shows an absorption maximum around 316-317 nm. kpi.ua In the solid state, thin films of PDHS at room temperature display a long-wavelength absorption peak around 374 nm, which is associated with the planar all-trans conformation of the silicon backbone. kpi.ua Upon heating above its phase transition temperature (around 41°C), this peak shifts to approximately 317 nm, corresponding to a more disordered, helical conformation. kpi.uarsc.org

The electronic structure of poly(di-n-hexylsilane) has been extensively studied, with transitions at lower energies attributed to the silicon backbone and those at higher energies to the carbon-based sidechains. aps.org A one-dimensional critical point model has been used to analyze the interband transition strength, identifying an exciton (B1674681) peak for the Si backbone and another set of transitions for the hexyl side chains. researchgate.net

Photoluminescence (PL) and Photoluminescence Excitation (PLE) Spectroscopy

Photoluminescence (PL) and Photoluminescence Excitation (PLE) spectroscopy are sensitive probes of the electronic structure and excited-state dynamics of this compound-based materials. renishaw.com PLE spectroscopy, in particular, helps to identify the specific absorption features that lead to luminescence. wikipedia.org

For poly(di-n-hexylsilane) (PDHS), these techniques have been used to study the coexistence of different conformational forms, especially when confined in nanoporous silica (B1680970) materials. acs.orgacs.org The PL and PLE spectra of PDHS in these confined geometries are structured, with multiple bands corresponding to polymer chains in trans and gauche conformations, as well as their aggregates. acs.orgresearchgate.net The relative intensities of these bands are temperature-dependent, revealing thermochromic transitions. acs.orgacs.orgtandfonline.com For instance, two thermochromic transitions were observed at about 265 K and 320 K for single polymer chains and aggregates, respectively. acs.orgacs.org

Energy transfer processes within PDHS systems can also be investigated using these methods. kpi.ua Studies on blends of PDHS with other polysilanes have shown that electronic energy can be transferred from one polymer to another, with the efficiency of this transfer being dependent on the miscibility of the blend. kpi.ua

Vibrational Spectroscopies: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations and, consequently, the structure and conformation of this compound systems. nih.gov

FTIR spectroscopy has been utilized to study the interaction of poly(di-n-hexylsilane) with the internal pore surfaces of mesoporous silica, providing insights into how confinement affects the polymer structure. researchgate.net

Raman spectroscopy is particularly effective for analyzing the conformation of the silicon backbone and the alkyl side groups in polysilanes. capes.gov.bredinst.com Non-resonant Fourier transform Raman (FT-Raman) spectroscopy has been used to obtain detailed spectra of various polysilane derivatives without interference from electronic absorptions. capes.gov.br These studies have revealed how variations in side-chain length can induce disorder in the polymer structure. capes.gov.br An illustrative view of a vibrational mode in a poly(di-n-hexylsilane) molecule has been presented with a quantum energy of 0.0462 eV. researchgate.net

For trichloro(hexyl)silane, both infrared and Raman spectra have been recorded and analyzed with the aid of density functional theory (DFT) calculations to understand the vibrational modes and the mechanism of self-assembled monolayer (SAM) formation. researchgate.net

Thermal Analysis Methods (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability and phase behavior of this compound-based materials.

TGA studies on polycyclosilanes have shown that these materials exhibit a multi-stage thermal decomposition. rsc.org An initial minor mass loss may be attributed to residual catalyst, followed by two main phases of weight loss as the temperature increases. rsc.org The decomposition process involves the detachment of organic side groups and hydrogen atoms from the silicon backbone at higher temperatures. rsc.org

DSC analysis of poly(di-n-hexylsilane) reveals a reversible first-order transition at approximately 40-41°C. kpi.uarsc.org This endothermic transition is associated with the side-chain melting and the corresponding thermochromic transition from the ordered all-trans conformation to a disordered state. kpi.uarsc.org The enthalpy change (ΔH) for this transition has been reported to be 5.0 kcal/mol. kpi.ua

X-ray and Electron Diffraction for Solid-State Structure

X-ray and electron diffraction are indispensable techniques for determining the solid-state structure and packing of this compound polymers.

X-ray diffraction studies have been fundamental in characterizing the crystal structure of the low-temperature phase of poly(di-n-hexylsilane) (PDHS). kpi.ua These studies confirmed that the silicon backbone adopts an all-trans conformation. kpi.ua The unit cell was determined to be orthorhombic with dimensions a = 1.376 nm, b = 2.386 nm, and c = 0.399 nm, belonging to the Pna2₁ space group. kpi.ua It was concluded that intermolecular interactions between the side chains are primarily responsible for stabilizing the all-trans backbone conformation. kpi.ua

Both X-ray and electron diffraction have been used to study the near-planar solid-state phases of PDHS. acs.orgacs.org These investigations, combined with molecular modeling, have provided a more unified picture of both the main chain and side chain conformations, identifying an asymmetric cisoid-transoid arrangement for the alkyl side chains. acs.org

Advanced Electrical and Photophysical Probes (e.g., Fractional Thermoluminescence)

The characterization of this compound and its derivatives, particularly in the form of self-assembled monolayers (SAMs) and polymers, utilizes sophisticated techniques to probe their electrical and photophysical properties. These methods are crucial for understanding charge transport, energy states, and the influence of molecular structure on material performance in electronic and optoelectronic applications.

Advanced electrical characterization of alkylsilane systems often involves scanning probe microscopy techniques. For instance, a combination of non-contact scanning force microscope modes can be employed to study the topographic and electrostatic properties of self-assembled monolayer islands of alkylsilanes on substrates like mica. researchgate.net This approach can simultaneously produce images revealing topography, surface potential, and dielectric constant, offering significant advantages in understanding the material's properties. researchgate.net Techniques such as Conductive Atomic Force Microscopy (C-AFM) are used to investigate the electrical breakdown of nanoscale organic insulator systems, including alkylsilane SAMs. harvard.edu These measurements provide insight into the dielectric strength and leakage currents, which are critical parameters for their use as insulating layers. harvard.edu Studies on alkylsilane SAMs on silicon have shown that breakdown strength is influenced by the molecular structure, with fluorinated analogues exhibiting suppressed tunneling leakage and increased breakdown strength compared to their hydrocarbon counterparts. harvard.edu

Among photophysical probes, fractional thermoluminescence (TSL) has proven to be a powerful tool for investigating the energy spectrum of charge carrier traps, especially in silicon-organic polymers like poly(di-n-hexylsilane) (PDHS). scispace.combitp.kiev.ua Unlike traditional models that assumed a quasi-continuous distribution of traps in polymers, fractional TSL studies on PDHS have revealed a discrete energy spectrum of traps. aip.org This technique involves controlled, fractional heating of a sample previously excited by radiation at low temperatures (e.g., 5 K to 120 K). aip.orgkpi.ua The subsequent emission of light (thermoluminescence) as charge carriers are released from traps is analyzed to determine the activation energies of these traps with high reliability. scispace.comaip.org

Research on PDHS films and nanocomposites has established that the activation energies for releasing charge carriers from traps coincide with the energy of vibrational quanta found in the polymer's Raman spectra. kpi.ua This indicates that the detrapping mechanism involves the absorption of a single quantum of optical vibration. kpi.ua For a PDHS film, several trap activation energies have been identified that correspond to both symmetric and deformational optical vibrations of the polymer chain. kpi.ua The environment, such as confining the polymer in silica nanopores, significantly alters the number and depth of these traps. kpi.ua In nanocomposites with a minimal nanopore diameter (2.8 nm), the number of activation energies decreases, suggesting a change in the charge carrier recombination processes. kpi.ua

The energy spectrum of traps in PDHS has been found to form distinct oscillatory series, where the energy of the vibrational quantum for each series corresponds to a specific symmetrical Raman mode of the polymer's silicon backbone. researchgate.net It is proposed that each series relates to a particular conformation of the silicon backbone. researchgate.net

Polymer SystemMethodDetermined Activation Energies (eV)Corresponding Vibrational ModeReference
Poly(di-n-hexylsilane) FilmFractional Thermoluminescence0.011, 0.018, 0.026, 0.032, 0.042, 0.046Symmetric and deformational optical vibrations kpi.ua
PDHS in 10 nm Silica NanoporesFractional ThermoluminescenceMultiple discrete energies observedOptical vibrations kpi.ua
PDHS in 2.8 nm Silica NanoporesFractional Thermoluminescence0.032, 0.046Symmetric optical vibrations kpi.ua
Poly(di-n-hexylsilane) FilmFractional ThermoluminescenceForms two series based on quanta of 373 cm⁻¹ and 259 cm⁻¹Totally symmetric vibrational modes of silicon chain aip.org

This table presents data on the trap activation energies in poly(di-n-hexylsilane) systems as determined by fractional thermoluminescence, highlighting the correlation with molecular vibrations.

Chromatographic Techniques for Purity and Stereochemical Analysis (e.g., Chiral HPLC)

Chromatographic methods are indispensable for the analysis of organosilane compounds like this compound, ensuring their purity and, when applicable, determining their stereochemical composition. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary techniques for these purposes.

For purity analysis, HPLC is widely used. The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) designate various stationary phases for HPLC analysis. Notably, the L15 designation refers to a stationary phase made of this compound chemically bound to completely porous silica particles, typically 3 to 10 μm in diameter. analytics-shop.comfortis-technologies.com Similarly, dimethylphenyl-hexylsilane bonded phases are used in specialized columns for separating peptides and polypeptides. sigmaaldrich.com The existence of these this compound-based stationary phases underscores the importance of this chemistry in chromatographic separations and implies that similar reversed-phase HPLC methods can be used to assess the purity of this compound itself or its precursors and reaction byproducts. GC, often coupled with mass spectrometry (GC-MS), is another powerful technique for quantifying the purity of volatile compounds like silanes by separating them from impurities. researchgate.net

Stereochemical analysis becomes critical when dealing with chiral organosilanes. While this compound (CH₃(CH₂)₅SiH₃) is not chiral, the introduction of three different substituents to the silicon atom creates a chiral center. The analysis of such chiral silanes requires specialized techniques like chiral HPLC. phenomenex.com Chiral HPLC separates enantiomers—non-superimposable mirror-image molecules—by using a chiral stationary phase (CSP). phenomenex.comsigmaaldrich.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase. sigmaaldrich.com For a separation to occur, there must be at least three points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent. researchgate.net Various types of CSPs are available, including polysaccharide-based, protein-based, and macrocyclic antibiotic phases. phenomenex.comlibretexts.org The choice of CSP and mobile phase (normal, reversed, or polar organic) is crucial for achieving successful enantioseparation. libretexts.org The development of new CSPs, such as those based on macrocyclic glycopeptides or porous organic frameworks, continues to advance the field, enabling the separation of a wide range of chiral compounds, which is particularly important in the pharmaceutical industry where enantiomers of a drug can have different physiological effects. chromatographyonline.com Therefore, for any chiral derivative of this compound, chiral HPLC would be the method of choice to determine enantiomeric purity or to isolate specific stereoisomers. chromatographyonline.com

Q & A

Q. What are the standard spectroscopic techniques for characterizing hexylsilane and its derivatives, and how should data be interpreted?

this compound is typically characterized using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si nuclei) to confirm molecular structure and purity. For example, ²⁹Si NMR can identify silicon bonding environments . X-ray Diffraction (XRD) is used to analyze crystalline structures in polysilane derivatives, providing insights into chain organization . Researchers should cross-validate spectral data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments.

Q. How can this compound be synthesized in a laboratory setting, and what are the critical reaction parameters?

The Wurtz coupling reaction is a common method for synthesizing poly(di-n-hexylsilane) (PDHS). Key steps include:

  • Reducing dichlorodithis compound with sodium in toluene under inert conditions.
  • Controlling temperature (typically 110–120°C) to optimize polymer chain length.
  • Purifying the product via fractional distillation or column chromatography to isolate desired oligomers/polymers . Critical parameters: Solvent choice, reaction time, and stoichiometric ratios of alkali metals.

Q. What are the primary applications of this compound in materials science research?

this compound is used to:

  • Modify surfaces for hydrophobic coatings (e.g., in microfluidic devices or biosensors).
  • Synthesize polysilane precursors for photoresists or semiconducting materials.
  • Functionalize nanoparticles for drug delivery systems via hydrosilylation reactions . Researchers should validate coating efficacy using contact angle measurements and AFM surface topology analysis.

Q. How should researchers handle and store this compound to ensure stability?

this compound is moisture-sensitive and requires storage under inert gas (argon/nitrogen) in sealed containers. Avoid exposure to light or high temperatures (>40°C), as these conditions accelerate decomposition. Compatibility testing with solvents (e.g., toluene, THF) is essential to prevent unintended reactions during storage .

Q. What safety protocols are essential when working with this compound in laboratory settings?

  • Use fume hoods to prevent inhalation of vapors.
  • Wear nitrile gloves and chemical-resistant lab coats due to potential skin irritation.
  • Equip labs with spill kits containing inert adsorbents (e.g., sand) for accidental releases.
  • Conduct regular toxicity screenings using in vitro models (e.g., cell viability assays) to assess biological risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms of this compound with allylamines?

Discrepancies in hydrosilylation pathways (e.g., hydrogen evolution vs. Si-Si bond formation) require kinetic and isotopic labeling studies . For example:

  • Use deuterated allylamines to track hydrogen sources.
  • Employ in-situ FTIR or mass spectrometry to monitor intermediate species.
  • Compare reaction outcomes under varying catalysts (e.g., Pt vs. Rh complexes) to identify dominant pathways .

Q. What methodological approaches optimize the yield of this compound-derived polymers for photovoltaic applications?

  • Statistical Design of Experiments (DoE): Vary monomer concentration, initiator ratios, and solvent polarity to identify optimal conditions.
  • Gel Permeation Chromatography (GPC): Analyze molecular weight distributions to correlate synthesis parameters with polymer performance.
  • DSC/TGA: Assess thermal stability for device integration .

Q. How does this compound’s role in amino acid amidation impact its utility in biochemical studies?

Researchers should:

  • Conduct HPLC-MS to track amidation efficiency using model peptides.
  • Compare reaction rates with alternative silanes (e.g., phenylsilane) under controlled pH and temperature.
  • Use circular dichroism (CD) to evaluate conformational changes in modified biomolecules .

Q. What strategies address data variability in this compound’s surface modification efficacy across different substrates?

  • Perform ANOVA on contact angle measurements to quantify substrate-dependent variability.
  • Use XPS to analyze surface elemental composition and identify silane bonding inconsistencies.
  • Standardize substrate pretreatment protocols (e.g., plasma cleaning) to minimize confounding factors .

Q. How can computational modeling enhance the design of this compound-based nanomaterials?

  • Molecular Dynamics (MD): Simulate self-assembly behavior on nanostructured surfaces.
  • DFT Calculations: Predict electronic properties of polysilane derivatives for optoelectronic applications.
  • Validate models against experimental XRD and UV-Vis spectra to refine accuracy .

Methodological Notes

  • Data Reproducibility: Document reaction conditions (e.g., humidity, stirring rates) in detail to enable replication .
  • Contradiction Analysis: Use triangulation (multiple analytical techniques) to resolve conflicting mechanistic data .
  • Ethical Reporting: Adhere to NIH guidelines for preclinical studies, including raw data deposition in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.